molecular formula C18H25NO3 B1398543 Tert-butyl spiro[isochroman-1,4'-piperidine]-1'-carboxylate CAS No. 909034-76-0

Tert-butyl spiro[isochroman-1,4'-piperidine]-1'-carboxylate

Cat. No.: B1398543
CAS No.: 909034-76-0
M. Wt: 303.4 g/mol
InChI Key: VQUGGGAYIJXYRU-UHFFFAOYSA-N
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Description

Tert-butyl spiro[isochroman-1,4’-piperidine]-1’-carboxylate is a spirocyclic compound characterized by a unique structure where an isochroman ring is fused with a piperidine ring via a spiro carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl spiro[isochroman-1,4’-piperidine]-1’-carboxylate typically involves the reaction of isochroman derivatives with piperidine derivatives under specific conditions. One common method involves the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl carbamate protecting group. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of automated synthesis equipment and stringent quality control measures to maintain consistency in the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl spiro[isochroman-1,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, reduced forms of the compound, and various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of tert-butyl spiro[isochroman-1,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Properties

IUPAC Name

tert-butyl spiro[3,4-dihydroisochromene-1,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3/c1-17(2,3)22-16(20)19-11-9-18(10-12-19)15-7-5-4-6-14(15)8-13-21-18/h4-7H,8-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQUGGGAYIJXYRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C3=CC=CC=C3CCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60723263
Record name tert-Butyl 3,4-dihydro-1'H-spiro[2-benzopyran-1,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60723263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

909034-76-0
Record name tert-Butyl 3,4-dihydro-1'H-spiro[2-benzopyran-1,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60723263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl spiro[isochroman-1,4'-piperidine]-1'-carboxylate
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Tert-butyl spiro[isochroman-1,4'-piperidine]-1'-carboxylate
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Tert-butyl spiro[isochroman-1,4'-piperidine]-1'-carboxylate
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Tert-butyl spiro[isochroman-1,4'-piperidine]-1'-carboxylate
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Tert-butyl spiro[isochroman-1,4'-piperidine]-1'-carboxylate

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